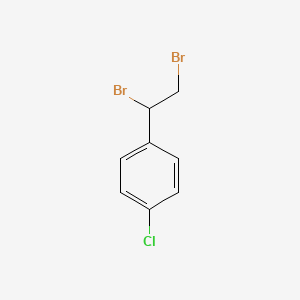
Methyl 2-methoxy-5-methylbenzoate
Overview
Description
“Methyl 2-methoxy-5-methylbenzoate” is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as “2-Methoxy-5-methylbenzoic acid methyl ester” and has a CAS number of 63113-79-1 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with two methyl groups and one methoxy group . The InChI string representation of its structure isInChI=1S/C10H12O3/c1-7-4-5-9 (12-2)8 (6-7)10 (11)13-3/h4-6H,1-3H3 . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 180.20 g/mol . It has a computed XLogP3 value of 2.4, indicating its lipophilicity . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are both 180.078644241 g/mol . The topological polar surface area is 35.5 Ų .Scientific Research Applications
Photostabilizer in Polymer Degradation : Methyl 2-methoxy-5-methylbenzoate, as a related compound to methyl salicylate, has been studied for its role in generating and quenching singlet molecular oxygen, a critical factor in polymer degradation. This compound can be used as a dopant agent to protect materials from photodegradation (Soltermann et al., 1995).
Synthesis Applications : This compound is involved in a one-pot synthesis method for creating 6-alkylsalicylates and 6-alkyl-2,4-dihydroxybenzoates, indicating its utility in organic chemistry and synthesis of complex molecules (Kanakam et al., 1989).
Antifungal Activity : In the realm of plant pathology, certain derivatives of this compound display significant antifungal activities against plant pathogens, highlighting its potential in agricultural sciences and plant protection (Yang et al., 2011).
Molecular Structure Analysis : Research on the conformation and steric effects in mono- and dimethoxybenzoic acids, to which this compound is related, provides insights into the molecular behavior of these compounds in various solvents. This is important for understanding their behavior in different environments (Exner et al., 1999).
Synthesis of Photodynamic Therapy Agents : The compound is involved in the synthesis of new derivatives of zinc phthalocyanine with high singlet oxygen quantum yields, which are crucial for photodynamic therapy applications in treating cancer (Pişkin et al., 2020).
Antimicrobial and Antitubercular Activities : Isolates and semi-synthetic derivatives of this compound have shown promising results in antimicrobial and antitubercular activities, suggesting their potential in medical research and pharmaceutical applications (Tatipamula & Vedula, 2019).
Safety and Hazards
properties
IUPAC Name |
methyl 2-methoxy-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-5-9(12-2)8(6-7)10(11)13-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIFAUHCKFFZKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437143 | |
| Record name | Methyl 2-methoxy-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63113-79-1 | |
| Record name | Methyl 2-methoxy-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-methoxy-5-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(3,4-Dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioyl-hydroxyamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1600219.png)

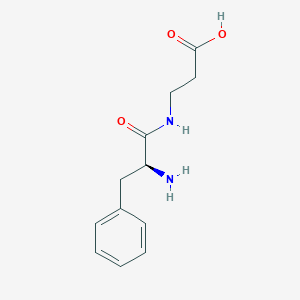
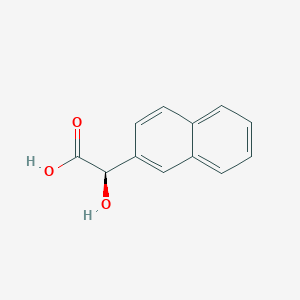

![Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]-](/img/structure/B1600224.png)
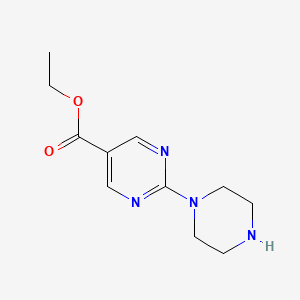


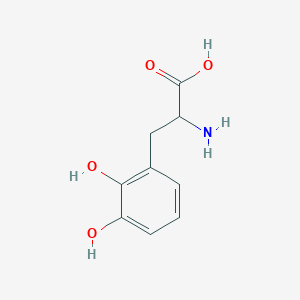

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1600238.png)

